5-Ethyl-3-ethynyl-1,2-oxazole

Catalog No.
S14014107
CAS No.
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-3-ethynyl-1,2-oxazole

Product Name

5-Ethyl-3-ethynyl-1,2-oxazole

IUPAC Name

5-ethyl-3-ethynyl-1,2-oxazole

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h1,5H,4H2,2H3

InChI Key

HZQHIBCWKXDNAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C#C

5-Ethyl-3-ethynyl-1,2-oxazole is a heterocyclic compound characterized by a five-membered ring that includes one nitrogen and one oxygen atom. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of 5-ethyl-3-ethynyl-1,2-oxazole is C7H7NOC_7H_7NO and it has a molecular weight of approximately 121.1 g/mol. Its unique structure features both an ethyl group and an ethynyl group, contributing to its distinct chemical reactivity and potential biological activity .

  • Oxidation: The ethynyl group can be oxidized to form carboxylic acids. Common reagents for this reaction include potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The oxazole ring can be reduced to yield dihydro-oxazole derivatives, typically using hydrogen gas in the presence of palladium on carbon.
  • Substitution: Electrophilic substitution reactions may occur at the ethyl group, leading to various halogenated derivatives using halogenating agents such as bromine or chlorine.

Major Products Formed

  • From Oxidation: Carboxylic acids.
  • From Reduction: Dihydro-oxazole derivatives.
  • From Substitution: Halogenated oxazole derivatives.

Research indicates that 5-ethyl-3-ethynyl-1,2-oxazole exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes and DNA, potentially inhibiting enzyme activity or inducing antitumor effects .

The synthesis of 5-ethyl-3-ethynyl-1,2-oxazole typically involves cyclization reactions. A common method includes:

  • Reaction of Ethyl Acetoacetate with Propargylamine: This reaction is followed by cyclization in the presence of dehydrating agents like phosphorus oxychloride.
  • Industrial Production Methods: These may utilize continuous flow processes to enhance yield and purity, often employing Lewis acids as catalysts for the cyclization process.

5-Ethyl-3-ethynyl-1,2-oxazole has a wide range of applications:

  • In Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • In Biology: Explored for antimicrobial and anticancer drug development.
  • In Medicine: Investigated as a lead compound for new pharmaceuticals.
  • In Industry: Utilized in the synthesis of agrochemicals and materials science .

Several compounds share structural similarities with 5-ethyl-3-ethynyl-1,2-oxazole:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-3-ethynyl-1,2-oxazoleMethyl group instead of ethylDifferent reactivity due to methyl substitution
5-Ethyl-3-propynyl-1,2-oxazolePropynyl group instead of ethynylVariations in reactivity and biological activity

Uniqueness

5-Ethyl-3-ethynyl-1,2-oxazole is distinguished by the combination of both ethyl and ethynyl groups. This unique combination imparts distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

121.052763847 g/mol

Monoisotopic Mass

121.052763847 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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